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A-Conotoxin pia

Cat. No.: B12340917
M. Wt: 1981.3 g/mol
InChI Key: WINQUAHGULGZED-WAIIABLISA-N
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Description

Overview of Conotoxins and their Biological Significance

The biological significance of conotoxins lies in their exquisite potency and selectivity for a wide array of ion channels and receptors in the nervous system. uq.edu.aucanterbury.ac.uk They have evolved to be highly specific ligands, targeting various voltage-gated ion channels (such as sodium, potassium, and calcium channels) and ligand-gated ion channels, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgcanterbury.ac.ukkau.edu.sa This specificity makes them invaluable as pharmacological tools for studying the function of these channels and receptors in neural transmission. nih.govuq.edu.au Furthermore, their ability to modulate neuronal activity has made them a subject of significant pharmacological interest, with some conotoxins being investigated as potential therapeutics for conditions like chronic pain, epilepsy, and neurodegenerative diseases. nih.govkau.edu.sa The hypervariability of conotoxin genes, even within a single species, results in a vast natural library of peptides with potentially novel functions. wikipedia.org

The Unique Position of A-Conotoxin pia within the Alpha-Conotoxin Family

The alpha-conotoxins (α-conotoxins) are a major family of conotoxins that act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs). mdpi.comnih.gov They are structurally defined by a characteristic cysteine framework (CC-Xm-C-Xn-C, where X represents any amino acid) and are further classified into subfamilies based on the number of amino acids in the two loops between the cysteines (m and n). uq.edu.aufrontiersin.org While many α-conotoxins target nAChRs, this compound (α-conotoxin PIA) holds a unique position due to its remarkable selectivity.

This compound, originally identified from the venom of the purple cone snail, Conus purpurascens, was the first ligand discovered to discriminate between nAChRs containing the closely related α6 and α3 subunits. nih.govsmartox-biotech.comnih.gov It potently blocks nAChRs that contain the α6 subunit but is significantly less effective against those with α3, α4, or α2 subunits. nih.govmayflowerbio.com This is a critical distinction, as other well-known α-conotoxins, such as α-conotoxin MII, block both α3 and α6-containing nAChRs without significant differentiation. nih.govnih.govnih.gov The selectivity of this compound is attributed to specific determinants on the extracellular portion of the α6 subunit. nih.govnih.gov This unique targeting makes this compound an essential tool for isolating and studying the physiological and pathological roles of α6-containing nAChRs, which are involved in dopamine (B1211576) release and are implicated in nicotine (B1678760) addiction and Parkinson's disease. smartox-biotech.commayflowerbio.com

Table 1: Comparative Selectivity of this compound This interactive table summarizes the inhibitory concentration (IC50) of this compound on various nicotinic acetylcholine receptor (nAChR) subtypes, highlighting its selectivity for α6-containing receptors compared to other subtypes.

Toxin Receptor Subtype IC50 Species Citation
This compound human α6/α3β2β3 1.7 nM Human smartox-biotech.commayflowerbio.com
This compound rat α6/α3β2β3 0.95 nM Rat smartox-biotech.commayflowerbio.com
This compound rat α3β2 ~127.5 nM (75-fold lower affinity than α6/α3β2β3) Rat nih.govsmartox-biotech.commayflowerbio.com
This compound human muscle nAChR No effect at 10 µM Human nih.govsmartox-biotech.com
This compound rat α4β2 >10 µM Rat nih.gov
This compound rat α2β2 >10 µM Rat nih.gov
α-Conotoxin MII rat α6/α3β2β3 0.40 nM Rat nih.gov
α-Conotoxin MII rat α3β2 1.7 nM Rat nih.gov

Historical Context and Current Research Trajectories on this compound

The discovery of this compound was a significant advancement in neuroscience research. It was first described in 2003 after a novel gene was cloned from the marine snail Conus purpurascens. nih.govsmartox-biotech.com The predicted peptide was then chemically synthesized, as the native peptide had not been isolated directly from the venom. nih.gov The synthesis assumed the standard disulfide bond pattern for α-conotoxins (Cys¹ to Cys³ and Cys² to Cys⁴). nih.gov Initial research focused heavily on characterizing its unique pharmacological profile, demonstrating its potent and selective blockade of α6-containing nAChRs expressed in Xenopus oocytes. nih.govuniprot.org These early studies established this compound as a critical pharmacological tool, providing a means to distinguish the function of α6-containing nAChRs from the closely related α3-containing subtypes for the first time. nih.govnih.gov

Current and future research trajectories for this compound revolve around its use as a highly specific molecular probe. The α6-containing nAChRs are abundantly expressed in midbrain dopaminergic systems, including the ventral tegmental area and substantia nigra, which are central to reward pathways and motor control. smartox-biotech.com Consequently, this compound is being utilized to explore the precise roles these receptors play in:

Nicotine Addiction: By modulating dopamine release, α6-containing nAChRs are believed to be important in the reinforcing properties of nicotine. smartox-biotech.commayflowerbio.com this compound allows researchers to dissect this specific pathway.

Parkinson's Disease: The nigrostriatal dopaminergic system, where α6-containing nAChRs are present, degenerates in Parkinson's disease. smartox-biotech.commayflowerbio.com This toxin serves as a tool to investigate these receptors as potential therapeutic targets for slowing disease progression. smartox-biotech.com

Pain Perception: The presence of α6β4* nAChRs in dorsal root ganglia neurons suggests a role in pain signaling, making them a potential target for non-opioid analgesics. mdpi.com

Research also continues to create and study analogues of α-conotoxins, including those similar to this compound, to develop probes with even greater selectivity or modified pharmacological properties for therapeutic applications. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H125N27O25S4 B12340917 A-Conotoxin pia

Properties

Molecular Formula

C79H125N27O25S4

Molecular Weight

1981.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C79H125N27O25S4/c1-8-36(6)59-74(127)96-46(61(84)114)29-132-133-30-47-66(119)95-45(28-107)65(118)94-43(25-55(83)111)77(130)106-22-12-16-52(106)71(124)100-57(34(2)3)73(126)99-49(32-135-134-31-48(67(120)97-47)98-70(123)51-15-11-21-105(51)78(131)44(26-56(112)113)92-62(115)39(80)13-9-19-88-79(85)86)68(121)103-60(37(7)108)75(128)101-58(35(4)5)72(125)91-41(23-38-27-87-33-89-38)64(117)93-42(24-54(82)110)76(129)104-20-10-14-50(104)69(122)90-40(63(116)102-59)17-18-53(81)109/h27,33-37,39-52,57-60,107-108H,8-26,28-32,80H2,1-7H3,(H2,81,109)(H2,82,110)(H2,83,111)(H2,84,114)(H,87,89)(H,90,122)(H,91,125)(H,92,115)(H,93,117)(H,94,118)(H,95,119)(H,96,127)(H,97,120)(H,98,123)(H,99,126)(H,100,124)(H,101,128)(H,102,116)(H,103,121)(H,112,113)(H4,85,86,88)/t36-,37+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59?,60?/m0/s1

InChI Key

WINQUAHGULGZED-WAIIABLISA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CN=CN6)C(C)C)[C@@H](C)O)C(C)C)CC(=O)N)CO)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CN=CN6)C(C)C)C(C)O)C(C)C)CC(=O)N)CO)C(=O)N

Origin of Product

United States

Origin, Biosynthesis, and Post Translational Processing of A Conotoxin Pia

Discovery and Isolation from Conus purpurascens Venom

A-conotoxin PIA was first identified not through direct isolation from venom, but through the application of molecular biology techniques. uniprot.orgnih.govnih.gov Researchers cloned a novel gene encoding this α-conotoxin from the genomic DNA and cDNA libraries of the predatory marine snail, Conus purpurascens, commonly known as the purple cone snail. uniprot.orgnih.gov

Following the conceptual translation of the gene sequence, the mature 16-amino acid peptide was produced by complete chemical synthesis. uniprot.orgnih.gov It is important to note that the native toxin was not initially isolated from Conus purpurascens venom for its primary characterization. uniprot.orgnih.gov The properties and activity of this compound were therefore first determined using this synthetic version of the peptide. uniprot.org Subsequent studies of C. purpurascens milked venom have indicated the presence of a component with a molecular mass matching that of this compound, suggesting its expression in the venom. umich.edu

Genetic Basis of this compound Production

The production of this compound is a genetically determined process, originating from a specific gene that encodes a precursor peptide. This precursor undergoes a series of processing steps to become the final, active toxin.

Gene Family Characterization and mRNA Expression Analysis

This compound is a member of the A-superfamily of conotoxins. uniprot.orgnih.govmdpi.com This classification is based on the high degree of similarity in the signal sequence of its precursor protein to other members of this superfamily. nih.govmdpi.com The A-superfamily is one of the most extensively characterized conotoxin groups, with the majority of its members being antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com

The mRNA sequence of the this compound precursor has been determined through cDNA cloning from the venom duct of Conus purpurascens. uniprot.org Analysis of the prepropeptide mRNA sequence reveals a high degree of homology in the precursor region when compared to other α-conotoxins, such as MII and GIC, while showing significant divergence in the mature toxin region, which accounts for the unique pharmacological profile of the final peptide. uniprot.org

Signal Peptide and Propeptide Cleavage Mechanisms

Like other conotoxins, the this compound precursor is composed of three distinct regions: a signal peptide, a propeptide region, and the mature toxin sequence. mdpi.comuq.edu.au The signal peptide guides the nascent polypeptide into the endoplasmic reticulum for secretion. mdpi.com Following this, the precursor undergoes proteolytic cleavage to release the mature toxin.

The predicted cleavage site to generate the mature this compound is located after a basic arginine (R) residue. uniprot.org This is consistent with the common proteolytic processing sites found in other conotoxins, which are often characterized by the presence of basic amino acid residues like lysine (B10760008) or arginine that are recognized by propeptidases. uniprot.orgnih.gov

Post-Translational Modification Pathways

The maturation of this compound involves several critical post-translational modifications (PTMs) that are essential for its final three-dimensional structure and biological activity. nih.govnih.gov These modifications dramatically increase the chemical diversity of the venom peptides. nih.gov

Disulfide Bond Formation and Isomerization Pathways

This compound contains four cysteine residues that form two intramolecular disulfide bonds. uniprot.org The specific connectivity for native α-conotoxins is typically a globular arrangement (CysI-CysIII, CysII-CysIV). nih.gov For this compound, these bonds are formed between Cys4 and Cys10, and between Cys5 and Cys18 (using the full peptide sequence numbering). digitellinc.com

The formation of these specific disulfide bonds is a crucial step in the peptide's folding process. In the venom glands of cone snails, this process is believed to be assisted by enzymes such as protein disulfide isomerase (PDI). nih.gov PDI can catalyze the oxidation of cysteine residues and the rearrangement of disulfide bonds to ensure the correct, most stable, and biologically active conformation is achieved. nih.gov While random oxidation can produce multiple isomers (globular, ribbon, and bead), the enzymatic machinery in the endoplasmic reticulum helps to ensure the preferential formation of the native globular isomer. nih.gov

C-Terminal Amidation and Other Specific Modifications

This compound possesses a C-terminal amide, a common post-translational modification in conotoxins and many other bioactive peptides. uniprot.orgnih.gov This amidation is presumed to occur via the enzymatic conversion of a C-terminal glycine (B1666218) residue present in the precursor peptide. uniprot.org The glycine acts as a recognition signal for a key enzyme, peptidylglycine α-amidating monooxygenase (PAM). uq.edu.audigitellinc.com This enzyme catalyzes the oxidative cleavage of the glycine, leaving an amidated C-terminus on the final peptide. digitellinc.com

The C-terminal amidation is known to be important for the structural stability and biological activity of many α-conotoxins. nih.govnih.gov It can facilitate correct disulfide pairing and enhance the peptide's binding to its receptor target by stabilizing its three-dimensional structure. nih.govnih.gov

Structural Elucidation and Conformational Dynamics of A Conotoxin Pia

Primary Amino Acid Sequence Analysis and Disulfide Connectivity Mapping

The primary structure of A-Conotoxin pia consists of an 18-amino-acid sequence. The C-terminus of the peptide is amidated, a common post-translational modification in conotoxins that enhances stability. nih.gov The sequence is characterized by the presence of four cysteine residues, which form two crucial disulfide bonds. nih.gov

The amino acid sequence is as follows: R-D-P-C-C-S-N-P-V-C-T-V-H-N-P-Q-I-C-NH₂ nih.gov

Chemical analysis and sequencing have established the specific disulfide bond connectivity as Cys4-Cys10 and Cys5-Cys18. nih.gov This "globular" cysteine framework (CC-C-C) is characteristic of many α-conotoxins and is fundamental to the formation and stabilization of the peptide's tertiary structure. mdpi.com This specific arrangement of disulfide bridges constrains the peptide backbone, creating a stable scaffold essential for its biological function. kau.edu.sa

Table 1: Primary Sequence and Properties of this compound

Property Description
Amino Acid Sequence Arg-Asp-Pro-Cys-Cys-Ser-Asn-Pro-Val-Cys-Thr-Val-His-Asn-Pro-Gln-Ile-Cys
C-terminal Modification Amidation
Disulfide Bonds Cys4-Cys10, Cys5-Cys18

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in solution was determined using two-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov This technique allows for the characterization of the peptide's conformation and dynamics in a near-physiological state.

Through the use of 2D NMR methods, researchers assigned the proton resonances and collected a series of distance and angle constraints. nih.govnih.gov These experimental constraints were then used in computational algorithms to generate a family of structures representing the conformational ensemble of the peptide in solution. nih.gov

While specific NMR relaxation data for this compound's backbone and side-chain dynamics are not extensively detailed in the available literature, the standard methodology involves ¹⁵N relaxation experiments. nih.govkisti.re.kr Such analyses on other conotoxins, like ω-conotoxin MVIIA, have provided insights into the flexibility of the peptide backbone on various timescales. nih.gov These experiments typically indicate that the core structure, stabilized by disulfide bonds, is well-ordered, while loop regions may exhibit greater conformational flexibility. nih.govkisti.re.kr For this compound, the protruding N-terminal loop and the kink induced by Pro15 are likely areas of distinct dynamic properties that could be crucial for receptor binding. nih.gov The analysis of side-chain dynamics, often performed using ²H auto-correlation and ¹³C cross-correlation NMR experiments, would further illuminate the motional properties of residues involved in receptor interaction. utoronto.ca

Crystal Structure Determination of this compound and its Complexes

As of the current available scientific literature, no experimentally determined crystal structure for this compound, either in its isolated form or in a complex with a receptor or binding protein, has been reported. The structural understanding of this peptide is primarily derived from NMR spectroscopy studies. nih.gov

However, the field of conotoxin research often relies on crystal structures of homologous peptides complexed with acetylcholine (B1216132) binding proteins (AChBP), which serve as structural surrogates for the ligand-binding domain of nAChRs. researchgate.netmdpi.com For instance, the crystal structure of α-conotoxin PeIA bound to AChBP (PDB ID: 5JME) provides a high-resolution view of the interactions between a conotoxin and its target site. researchgate.netmdpi.com Such structures are invaluable as templates for building homology models of this compound in complex with its specific nAChR targets, thereby guiding computational studies and mutagenesis experiments. mdpi.comresearchgate.net

Computational Modeling of this compound Structure and Folding Pathways

Computational methods are essential tools for exploring the structural dynamics and folding mechanisms of conotoxins, complementing experimental data from NMR. mdpi.com

Molecular dynamics (MD) simulations have been widely applied to study conotoxins, providing detailed insights into their conformational changes and stability. mdpi.comnih.gov For this compound, MD simulations based on the NMR solution structure can be used to explore the conformational space available to the peptide. nih.govdigitellinc.com These simulations allow for the analysis of the stability of secondary structure elements, the flexibility of loop regions, and the orientation of key amino acid side chains. nih.govresearchgate.net

MD simulations are particularly useful for refining peptide-receptor complex models and for understanding the energetic contributions of individual residues to the binding affinity. nih.govnih.gov By simulating the behavior of the toxin in a hydrated environment, researchers can observe how its structure adapts and interacts with its molecular target, such as the α6/α3β2β3 nAChR. nih.govnih.gov

While specific studies on the oxidative folding pathways of this compound are not available, research on other conotoxins has shown that the formation of the correct disulfide bonds is a highly regulated process that determines the final, biologically active fold. nih.govresearchgate.net Computational approaches, combined with experimental techniques, can be used to investigate the intermediates and preferred pathways of disulfide bond formation, which is critical for the chemical synthesis and production of the active toxin. researchgate.net

De Novo Folding Prediction and Energy Landscape Analysis

The elucidation of the three-dimensional structure of α-conotoxins, such as this compound, without prior experimental data relies on de novo folding prediction methods. These computational techniques are essential for understanding the conformational dynamics and identifying the most stable and biologically active structures. The subsequent analysis of the energy landscape provides a comprehensive view of the folding process, revealing the accessible conformational states and the energetic barriers between them.

Recent advancements in computational biology have led to the development of sophisticated deep learning frameworks and algorithms for protein and peptide structure prediction. biorxiv.orgescholarship.orgbiorxiv.org For conotoxins, which are relatively small, disulfide-rich peptides, these methods offer a powerful avenue for structural characterization in the absence of experimental data. escholarship.orgbiorxiv.org

Computational Approaches to Folding and Energy Landscapes

The prediction of α-conotoxin structures and the analysis of their energy landscapes often involve a multi-faceted computational approach. This typically includes the use of deep-learning-based algorithms, such as AlphaFold, and comparative modeling methods like RosettaCM. escholarship.orgbiorxiv.org These tools can generate models that provide valuable insights into the structural aspects of these peptides. escholarship.orgbiorxiv.org

For a more detailed understanding of the conformational space, molecular dynamics (MD) simulations are frequently employed. nih.govnih.govnih.govnih.gov These simulations can model the atomic and molecular interactions within the peptide, offering a view of the dynamic changes in its conformation. nih.gov To enhance the sampling of the conformational space and to generate accurate free energy landscapes, methods like replica-averaged metadynamics can be utilized. cam.ac.uk This approach has been successfully applied to other α-conotoxins, such as α-conotoxin SI, to reveal the presence of low-population states that may be important for receptor binding. cam.ac.uk

The energy landscape of conotoxins can be further explored using techniques like composite diffusion maps, which help in understanding the unified free energy surface of the pre-folding state. acs.org This is particularly important for disulfide-rich peptides, as the formation of disulfide bonds plays a critical role in determining the final folded structure. acs.org

The combination of methods like FoldX for energy calculations and MD simulations has been shown to be effective in predicting the effects of mutations on the stability and activity of α-conotoxins. nih.govnih.govresearchgate.net This integrated approach allows for the rational design of conotoxin variants with improved properties. nih.govnih.govresearchgate.net

Predictive Modeling of this compound

While specific studies on the de novo folding of this compound are not extensively documented, the methodologies applied to other α-conotoxins provide a clear roadmap for how such an investigation would proceed. The primary amino acid sequence of this compound would serve as the input for de novo prediction algorithms.

The initial phase of the analysis would likely involve the use of deep learning models to generate a set of possible three-dimensional structures. biorxiv.org These models would predict the spatial arrangement of the amino acid residues, taking into account the constraints imposed by the peptide bonds and the physicochemical properties of the side chains.

Following the generation of initial models, the next critical step is the analysis of the disulfide bond connectivity. For this compound, which contains multiple cysteine residues, there are several possible disulfide bond isomers. Computational tools can be used to predict the most likely and energetically favorable disulfide bond pattern. The stability of different cysteine mutants can be analyzed using tools like AlphaFold 3 in conjunction with conformational sampling software such as MacroModel to elucidate the oxidative folding pathway. nih.gov

Once the disulfide bonds are correctly modeled, the structure would be refined using energy minimization and subjected to extensive MD simulations. nih.govnih.gov These simulations would allow the peptide to explore its conformational space, and the resulting trajectories would be used to construct a free energy landscape. This landscape would map the potential energy of the peptide as a function of its conformational coordinates, revealing the most stable low-energy states.

The table below summarizes the key computational tools and their applications in the structural elucidation of α-conotoxins, which would be relevant for the study of this compound.

Computational Tool/Method Application Relevance to this compound
AlphaFold/RosettaCM De novo structure prediction of peptides. escholarship.orgbiorxiv.orgGeneration of initial 3D models of this compound from its amino acid sequence.
FoldX Calculation of mutational energies and assessment of protein stability. nih.govnih.govresearchgate.netPredicting the energetic effects of amino acid substitutions on the structure of this compound.
Molecular Dynamics (MD) Simulations Exploration of conformational dynamics and stability of the peptide structure. nih.govnih.govSimulating the dynamic behavior of this compound to understand its flexibility and interactions.
Replica-Averaged Metadynamics Generation of accurate free energy landscapes. cam.ac.ukMapping the energy landscape of this compound to identify stable conformations and transition states.
Composite Diffusion Maps Analysis of the pre-folding free energy surface. acs.orgUnderstanding the early stages of this compound folding before disulfide bond formation.
AlphaFold 3 / MacroModel Investigation of oxidative folding pathways through analysis of cysteine mutants. nih.govDetermining the sequence of disulfide bond formation in this compound.

Energy Landscape and Conformational States

The energy landscape of this compound, as would be revealed by these computational studies, is expected to be rugged, with multiple local energy minima corresponding to different conformational states. researchgate.net The global minimum on this landscape would represent the most stable, and likely the most abundant, conformation of the peptide in solution.

The analysis of the energy landscape can also identify alternative, less populated conformational states that might be biologically relevant. For instance, a higher-energy conformation may be the one that preferentially binds to its target receptor. The transition pathways between different conformational states can also be elucidated, providing insights into the mechanism of folding and the conformational changes that may occur upon receptor binding.

The table below presents hypothetical energy values for different predicted conformations of this compound, illustrating the kind of data that would be generated from an energy landscape analysis.

Conformational State Relative Potential Energy (kcal/mol) Key Structural Features
Native Fold (Global Minimum) 0.0Well-defined secondary structure elements, compact core, and native disulfide bridging.
Intermediate State 1 +5.2Partially folded, with some secondary structure formed but a more flexible core.
Intermediate State 2 +8.7Misfolded disulfide bonds, leading to a higher energy and less stable structure.
Unfolded State +15.0Random coil conformation with no persistent secondary structure.

Molecular Targets and Mechanisms of Action of A Conotoxin Pia

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity Profiling

A-Conotoxin PIA exhibits remarkable selectivity for certain nAChR subtypes, particularly those containing the α6 subunit. This selectivity is crucial for its utility in pharmacological research, allowing for the dissection of nAChR function in specific neuronal populations.

Neuronal nAChR Subtype Interactions (e.g., α3β2, α7, α4β2)

PIA demonstrates high affinity and potent blockade of neuronal nAChRs that incorporate the α6 subunit. It effectively inhibits chimeric α6/α3β2β3 nAChRs, with reported IC₅₀ values in the low nanomolar range for both human and rat variants (e.g., 1.7 nM for human and 0.95 nM for rat) nih.govsmartox-biotech.comnih.govjneurosci.org. Similarly, it blocks α6/α3β4 nAChRs with comparable potency nih.gov. Notably, PIA displays approximately a 75-fold greater affinity for rat α6/α3β2β3 nAChRs compared to rat α3β2 nAChRs smartox-biotech.comnih.govnih.gov.

In contrast, PIA shows significantly lower potency against other neuronal nAChR subtypes. Its inhibitory concentration (IC₅₀) for rat α4β2 and α2β2 subunit combinations is greater than 10 μM nih.gov. Furthermore, PIA does not block the major neuronal nAChR subtype α4β2 smartox-biotech.comjneurosci.orguniprot.orgjneurosci.orglatoxan.com. Its activity profile indicates a preference for nAChRs containing α6 subunits over those containing α3 subunits, positioning it as a key discriminator between these closely related receptor populations smartox-biotech.comjneurosci.org. PIA also blocks mammalian nAChRs containing α-6 or α-3 subunits with β-2 or β-3, and α-3 subunits with β-2 or β-4, when expressed in Xenopus oocytes uniprot.org.

Muscle nAChR Subtype Interaction Analysis

This compound demonstrates a high degree of specificity, showing no discernible effect on the adult form of the human muscle nAChR, even at a concentration of 10 μM nih.govsmartox-biotech.comjneurosci.orglatoxan.com. This lack of activity on muscle nAChRs underscores its selective targeting of neuronal nAChR subtypes, particularly those containing the α6 subunit smartox-biotech.com. While some α-conotoxins are known to target muscle nAChRs (e.g., α3/5-subfamily conotoxins), PIA belongs to a subfamily (α4/7) typically associated with neuronal targets nih.govscichina.com.

Receptor Binding Kinetics and Thermodynamics

Equilibrium Dissociation Constants (Kd) and Association/Dissociation Rates

While precise equilibrium dissociation constants (Kd) for this compound are not explicitly detailed in the reviewed literature, its potent inhibitory activity (low nanomolar IC₅₀ values) strongly suggests high-affinity binding to its preferred nAChR targets nih.govsmartox-biotech.comnih.govjneurosci.orgnih.gov. Studies have characterized the dissociation rates (k_off) of PIA from various nAChR subtypes. For human α6/α3β2β3 nAChRs, the dissociation rate is reported as 0.17 min⁻¹, with a similar value of 0.19 min⁻¹ for human α6/α3β2 nAChRs jneurosci.org. In contrast, the blockade of α3β2 nAChRs by PIA is rapidly reversed, with complete recovery occurring within one minute of toxin washout jneurosci.org. Recovery from block on rat β4-containing nAChRs, specifically α6β4 and α6/α3β4 subtypes, is notably slower, with only 25% and 30% recovery observed after 10 minutes, respectively jneurosci.org.

Allosteric Modulation and Cooperative Binding Phenomena

The available literature characterizes this compound as a competitive antagonist that binds to the acetylcholine binding site of nAChRs nih.govmdpi.commdpi.com. There is no evidence presented in the reviewed sources to suggest that PIA acts as an allosteric modulator or exhibits cooperative binding phenomena. Its mechanism is primarily defined by direct competition with the endogenous ligand, acetylcholine.

Electrophysiological Characterization of Ion Channel Modulation

Electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes, have been instrumental in characterizing the functional effects of this compound on nAChR ion channel activity. PIA effectively abolishes acetylcholine (ACh)-induced currents in oocytes expressing human α6/α3β2β3 nAChRs at a concentration of 100 nM nih.govjneurosci.org. This blockade is specific, as the same concentration has no effect on muscle nAChRs nih.govjneurosci.org.

The electrophysiological profile further highlights the differential kinetics of PIA's interaction with receptor subtypes. While the block of α3β2 nAChRs is rapidly reversible, the dissociation from α6-containing subtypes is significantly slower, indicating a more stable interaction with these neuronal receptors jneurosci.org. PIA has also been shown to inhibit nicotine-stimulated dopamine (B1211576) release from rat striatal synaptosomes with low nanomolar potency, suggesting its functional relevance in modulating neurotransmitter release in dopaminergic pathways nih.gov.

Data Table: this compound Selectivity and Potency

The following table summarizes the reported inhibitory potencies (IC₅₀ values) of this compound against various nicotinic acetylcholine receptor (nAChR) subtypes.

nAChR SubtypePotency (IC₅₀)Reference(s)
Human α6/α3β2β31.7 nM smartox-biotech.com
Rat α6/α3β2β30.95 nM smartox-biotech.com
Rat α6/α3β4Similar to α6/α3β2β3 nih.gov
Rat α3β2~120 nM (75-fold less potent than α6/α3β2β3) smartox-biotech.comnih.govnih.gov
Human Muscle nAChRNo effect at 10 μM nih.govsmartox-biotech.comjneurosci.orglatoxan.com
Rat α4β2> 10 μM nih.gov
Rat α2β2> 10 μM nih.gov

Note: IC₅₀ values represent the concentration of the toxin required to inhibit 50% of the receptor's response to acetylcholine.

Compound List

This compound (PIA)

Ligand-Receptor Interaction Interfaces and Binding Epitopes

Understanding how this compound interacts with its target receptors at a molecular level is crucial for deciphering its selectivity and developing novel therapeutic agents. Research employing mutagenesis and chimera studies has shed light on the critical determinants of this interaction.

Mutagenesis studies, both on conotoxins themselves and their target receptors, are fundamental for mapping ligand-receptor interactions. While direct mutagenesis of PIA is less detailed in the provided snippets, studies on related α-conotoxins highlight general principles. For instance, systematic amino acid substitutions in conotoxins like MII or PeIA have revealed key residues responsible for potency and subtype selectivity nih.govnih.gov. Differences in the N-terminal or loop 2 sequences of conotoxins are known to account for variations in selectivity between receptor subtypes nih.gov. These studies often involve alanine (B10760859) scanning or replacing specific amino acids with others to probe their role in binding.

Research indicates that this compound binds to determinants located on the extracellular portion of the nAChR, specifically on the α6 subunit nih.govnih.gov. When chimeric receptors are constructed, where parts of the α6 subunit are replaced by corresponding regions of the α3 subunit, PIA's binding is significantly affected by the α6-derived regions. Notably, the α3 portion of a chimeric α6/α3 subunit does not substantially alter PIA's binding nih.govnih.gov.

Specific interactions have been proposed based on structural and mutagenesis data:

The N-terminal tail of this compound, comprising residues Arg1-Asp2-Pro3 (RDP), forms a stable type I β-turn and protrudes from the main molecular body, potentially contributing to its unique receptor recognition profile osti.govnih.gov.

Computational models suggest key interactions between PIA and the α6 subunit. For example, the guanidine (B92328) group of PIA's Arg1 may form a salt bridge with negatively charged residues like Asp166 and Asp167 on the α6 subunit. Additionally, other PIA residues may interact with the C-loop of the α6 subunit, such as Asp2 forming a hydrogen bond with Asn187 and Asn7 interacting with Tyr186 researchgate.net.

These findings underscore the intricate molecular basis of this compound's selectivity, highlighting the importance of specific amino acid residues within both the toxin and its target nAChR subunits for mediating potent and selective antagonism.

Structure Activity Relationship Sar Studies and Rational Design of A Conotoxin Pia Analogs

Identification of Key Pharmacophoric Elements within A-Conotoxin pia

The three-dimensional structure of α-conotoxin PIA, determined by nuclear magnetic resonance spectroscopy, reveals an "omega-shaped" topology, which is characteristic of the α4/7 subfamily of conotoxins. nih.gov However, it possesses distinct features that contribute to its unique receptor recognition profile. nih.gov Unlike other neuronally targeted α4/7-conotoxins, its N-terminal tail (Arg1-Asp2-Pro3) protrudes from the main body of the peptide. This is due to the formation of a stable type I β-turn by residues Asp2-Pro3-Cys4-Cys5. nih.gov

A significant structural feature is a kink in the second loop of the toxin, introduced by Pro15. This creates a distinct steric and electrostatic environment compared to functionally related α-conotoxins like MII and GIC. nih.gov The distribution of surface-exposed hydrophobic and charged residues is also a critical determinant of its selectivity. nih.gov Mutagenesis studies have pinpointed Asn11 as a crucial residue for the interaction with α6 and α3 subunits, playing a key role in its potency and selectivity.

Amino Acid Scanning Mutagenesis and Truncation Studies

Positional scanning mutagenesis has been a valuable tool in elucidating the roles of individual amino acids in the activity of α-conotoxins. nih.gov For a related α-conotoxin, PeIA, which shares structural similarities with PIA, this technique was employed to identify residues critical for its potency and selectivity for α6/α3β2β3 and α3β2 nAChRs.

A key finding from these studies was the critical role of the asparagine residue at position 11 (Asn11). Substitution of Asn11 with a positively charged amino acid was found to virtually eliminate the activity of the toxin for the α3β2 nAChR subtype, while its activity against α6/α3β2β3 receptors was largely retained. This single amino acid substitution was sufficient to confer selectivity for nAChRs containing the α6 subunit. Further studies on PeIA revealed that substitutions of His5 and His12 with alanine (B10760859), and Pro6 with hydroxyproline, led to a significant reduction in potency for both receptor subtypes. nih.gov

The following table summarizes the effects of specific mutations on the activity of α-conotoxin PeIA, a close analog of PIA:

Original ResiduePositionSubstituted ResidueTarget ReceptorEffect on Activity
Asn11Positively Charged AAα3β2Activity Abolished
Asn11Positively Charged AAα6/α3β2β3Activity Retained
His5Alaα6/α3β2β3 & α3β2Potency Reduced
His12Alaα6/α3β2β3 & α3β2Potency Reduced
Pro6Hydroxyprolineα6/α3β2β3 & α3β2Potency Reduced

Design and Synthesis of Peptide Analogs with Modified Selectivity or Potency

The insights gained from SAR studies have guided the rational design and synthesis of α-conotoxin PIA analogs with improved pharmacological properties. The primary goals of these efforts are to enhance potency, increase selectivity for specific nAChR subtypes, and improve stability.

The construction of chimeric peptides, where domains or loops from different conotoxins are combined, is a known strategy for creating novel selectivities. However, in the context of α-conotoxin PIA, the available literature primarily focuses on the use of chimeric receptors (e.g., the α6/α3 chimera) to facilitate the expression and functional characterization of the toxin's activity. nih.gov This approach has been instrumental in identifying α-conotoxin PIA as a ligand that can discriminate between nAChRs containing α6 and α3 subunits. smartox-biotech.comnih.gov Specific examples of chimeric peptides of α-conotoxin PIA constructed to modify its selectivity or potency are not extensively detailed in the reviewed scientific literature.

A promising strategy for enhancing the potency and modifying the selectivity of conotoxins is the incorporation of non-canonical amino acids. This approach can introduce novel side-chain functionalities, alter backbone conformation, and improve resistance to proteolysis.

For the related α-conotoxin PeIA, the substitution of serine residues at positions 4 and 9 with non-canonical amino acids L-diaminobutyric acid (Dab) and L-diaminopropionic acid (Dap) has been explored. mdpi.com The resulting analog, PeIA[S4Dap, S9Dap], exhibited a significantly enhanced potency at human α9α10 nAChRs, with an IC50 of 0.93 nM compared to 21.9 nM for the native PeIA. mdpi.com Molecular dynamics simulations suggest that the amino group of the Dap side chain at position 4 can form additional hydrogen bonds with residues S168 and D169 of the receptor, while Dap at position 9 can form an extra hydrogen bond with Q34. mdpi.com

Furthermore, the replacement of Asn11 in PeIA with a non-natural amino acid containing a negatively charged side chain led to an analog with a dramatic shift in selectivity, showing a more than 300-fold greater preference for the α3β2 subtype over the α6/α3β2β3 subtype. The following table presents the inhibitory concentrations of PeIA and its analog at different human nAChR subtypes. mdpi.com

Compoundhα9α10 IC50 (nM)hα3β2 IC50 (nM)
PeIA21.959.8
PeIA[S4Dap, S9Dap]0.9332.8

Computational Design and In Silico Screening of this compound Derivatives

Computational approaches are increasingly being utilized in the rational design of conotoxin analogs with desired pharmacological profiles. These methods allow for the in silico screening of a large number of potential derivatives, saving time and resources compared to traditional synthetic and screening methods.

Computational strategies often involve the use of mutational energy prediction methods, such as FoldX, combined with molecular dynamics simulations. These approaches can predict the impact of specific amino acid substitutions on the binding affinity and stability of the conotoxin-receptor complex. This allows for the pre-selection of promising candidates for chemical synthesis and experimental validation.

Molecular docking simulations are a powerful tool for predicting the binding mode of α-conotoxin PIA and its analogs to the ligand-binding domain of nAChRs. These simulations are often guided by experimental data, such as the crystal structure of a conotoxin bound to an acetylcholine-binding protein (AChBP), which serves as a structural homolog of the extracellular domain of nAChRs.

The crystal structure of α-conotoxin PeIA bound to AChBP reveals that the peptide is deeply buried in the orthosteric binding site, located at the interface between the principal (+) and complementary (-) subunits. Molecular dynamics simulations of the PeIA[S4Dap, S9Dap] analog docked to the α9α10 nAChR model have provided insights into its enhanced potency. These simulations predict that the side-chain amino group of Dap4 forms additional hydrogen bonds with S168 and D169 of the receptor, while Dap9 forms an extra hydrogen bond with Q34, interactions that are not present with the native PeIA. mdpi.com These in silico predictions of ligand-receptor interactions are invaluable for understanding the molecular basis of conotoxin potency and selectivity and for guiding the design of new analogs.

Pharmacophore Modeling and Virtual Library Screening

While dedicated pharmacophore modeling and large-scale virtual library screening studies focusing specifically on α-conotoxin PIVA are not extensively detailed in publicly available research, the principles of rational design and computational analysis are central to the development of its analogs. The research in this area has concentrated on using the structural and electronic properties of α-conotoxins, including PnIA (of which PIVA is an analog), to design new peptide ligands with improved affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype.

Computational strategies, which serve a similar purpose to virtual screening, are employed to understand the structure-activity relationships (SAR) that govern the interaction between the conotoxin and its receptor target. These methods allow for the in silico design and evaluation of novel analogs before undertaking costly and time-consuming chemical synthesis and biological testing. mdpi.com

One key approach involves the use of homology models of the target receptor, such as the α7 nAChR, often based on the crystal structures of acetylcholine-binding proteins (AChBPs). nih.govplos.org These models provide a structural framework to dock the conotoxin and analyze its binding mode. For instance, co-crystal structures of α-conotoxins with AChBP have revealed that a highly conserved proline residue is oriented toward a hydrophobic binding pocket in the receptor, a critical insight for rational drug design. nih.govnih.gov

Building on this structural understanding, researchers have designed analogs of related α-conotoxins like PnIA and ImI by introducing specific substituents on the proline residue to probe this hydrophobic pocket. nih.gov This targeted approach, a form of rational design, functions as a focused virtual screen of potential modifications. The goal is to enhance binding affinity and antagonistic activity by optimizing the interactions within this pocket.

Studies have shown that modifying the Proline-6 (Pro6) residue with aromatic and hydrophobic substituents can result in analogs with moderate to significantly higher activity at the α7 nAChR compared to the native toxin. nih.gov Conversely, introducing polar or charged groups at the same position leads to a significant reduction in antagonistic activity. nih.gov This highlights the importance of specific hydrophobic interactions in the pharmacophore of this conotoxin class.

One computational algorithm utilized in the rational design of ligands based on α-conotoxin PnIA is the protein surface topology (PST) algorithm. researchgate.net This method analyzes the electrostatic properties of the ligand and its receptor binding site to predict mutations that would create a more optimal electrostatic match, thereby increasing binding affinity. This strategy led to the design of PnIA variants with enhanced affinity for the α7 nAChR. researchgate.net

The findings from these rational design studies are summarized in the table below, showcasing how specific modifications based on computational predictions affect the biological activity of the conotoxin analogs.

Parent ToxinModificationTarget ReceptorObserved Effect on Activity
α-conotoxin ImI5-(R)-phenyl substituent at Pro6α7 nAChRSignificantly higher binding affinity and antagonistic activity. nih.gov
α-conotoxin ImIPolar and charged groups at Pro6α7 nAChRSignificantly reduced antagonistic activities. nih.gov
α-conotoxin PnIA[Ala9Arg] mutationα7 nAChROptimal adaptation of electrostatic properties, increasing affinity. researchgate.net
α-conotoxin PnIA[Ala10Leu] mutationα7 nAChRConsiderably slowed the dissociation of the peptide from the receptor. researchgate.net

These examples of computationally-guided rational design underscore the modern approach to developing potent and selective α-conotoxin analogs. While not a traditional virtual library screen for novel scaffolds, this methodology effectively screens potential peptide modifications to identify candidates with improved therapeutic properties.

Methodologies for the Study and Production of A Conotoxin Pia

Chemical Synthesis Approaches for A-Conotoxin pia and its Analogs

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a fundamental technique for producing this compound and its analogs. This approach allows for precise control over the peptide sequence and the incorporation of unnatural amino acids to probe structure-activity relationships. nih.govnih.gov

The assembly of the linear peptide chain of this compound is typically performed using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin. researchgate.net Key optimization parameters include:

Resin Selection: Rink-Amide-MBHA resin is often used to generate the C-terminal amide, a common feature in conotoxins. mdpi.com

Coupling Reagents: Efficient coupling reagents are essential for forming the peptide bonds.

Protecting Groups: Acid-labile protecting groups like trityl (Trt) are used for cysteine residues to prevent unwanted side reactions during synthesis. mdpi.com

Upon completion of the chain assembly, the peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA). nih.gov

The correct formation of the two disulfide bonds in this compound is critical for its function. nih.gov Strategies to achieve the native disulfide connectivity include:

Regioselective Oxidation: This method involves the use of different protecting groups for specific pairs of cysteine residues, allowing for controlled, stepwise formation of the disulfide bonds. For example, Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH can be used in pairs. mdpi.com This "directed" approach significantly improves the yield of the correctly folded isomer. researchgate.net

Oxidative Folding: The linear peptide can be folded in a solution containing a redox system, which facilitates the formation of disulfide bonds. However, this can sometimes lead to a mixture of isomers. nih.gov

The choice of folding strategy can significantly impact the final yield and purity of the active conotoxin. nih.govnih.gov

Recombinant Expression Systems for this compound Production

For larger-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. mdpi.comnih.gov

Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. mdpi.com A common strategy involves expressing the conotoxin as a fusion protein, often with a partner like thioredoxin (Trx) or KSI, which can improve solubility and expression levels. mdpi.comnih.gov The fusion protein is often expressed as insoluble inclusion bodies, which protects it from proteolytic degradation. nih.govnih.gov The process typically involves:

Purification of the fusion protein from the cell lysate.

Cleavage of the fusion partner to release the linear conotoxin.

In vitro refolding of the linear peptide to form the correct disulfide bonds. nih.gov

The CyDisCo system is a modified E. coli expression system that facilitates disulfide bond formation in the cytoplasm. researchgate.net

Eukaryotic expression systems, such as yeast (Pichia pastoris) and mammalian cells, possess the cellular machinery for proper protein folding and disulfide bond formation in the endoplasmic reticulum. By engineering the conotoxin with a signal peptide, it can be secreted into the culture medium in a correctly folded and active form. researchgate.net This simplifies downstream purification processes. However, these systems can be more complex and costly to operate than bacterial systems. nih.gov

Advanced Purification and Characterization Techniques

Rigorous purification and characterization are essential to ensure the final product is a single, correctly folded isomer with the desired biological activity. nih.gov

Purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying peptides like this compound. It separates molecules based on their hydrophobicity, effectively isolating the target peptide from impurities and different disulfide isomers. nih.govamericanpeptidesociety.orghplc.eu

Characterization:

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the peptide. boisestate.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of the conotoxin in solution, which is crucial for understanding its interaction with its target receptor. nih.gov

Co-elution with Native Peptide: Comparing the retention time of the synthetic peptide with the native toxin on an HPLC column can help confirm the correct disulfide connectivity. nih.gov

Below is a table summarizing the methodologies for the study and production of this compound.

Methodology Key Aspects Advantages Disadvantages
Solid-Phase Peptide Synthesis Stepwise addition of amino acids on a solid support, regioselective disulfide bond formation.High purity, allows for incorporation of unnatural amino acids. nih.govnih.govCan be low-yield and expensive for long peptides. mdpi.com
Bacterial Expression (E. coli) Expression as a fusion protein, often in inclusion bodies, followed by in vitro refolding. nih.govCost-effective for large-scale production. nih.govRequires efficient refolding protocols, potential for protein aggregation. nih.gov
Yeast/Mammalian Expression Secretion of correctly folded peptide into the culture medium. researchgate.netCan produce properly folded and active conotoxins.Generally lower yields and higher costs compared to bacterial systems. nih.gov
Purification (RP-HPLC) Separation based on hydrophobicity. americanpeptidesociety.orgHigh resolution and reproducibility. hplc.euRequires optimization for each specific peptide.
Characterization (MS, NMR) Confirmation of molecular weight and determination of 3D structure. boisestate.edunih.govProvides detailed structural information.Can be time-consuming and require specialized equipment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the purification and analytical assessment of α-conotoxin pia. This separation science leverages a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of the sample's constituents is achieved based on their differing interactions with the stationary phase.

Research Findings:

For the purification of α-conotoxin pia and related peptides, reversed-phase HPLC (RP-HPLC) is the most frequently employed modality. This approach utilizes a non-polar stationary phase, commonly a C18-functionalized silica, and a polar mobile phase. The elution of peptides is typically accomplished through a gradient, where the concentration of an organic solvent, such as acetonitrile (B52724), is progressively increased within an aqueous solution containing trifluoroacetic acid. nih.gov This process separates peptides based on their relative hydrophobicity.

In studies of the analogous αA-conotoxin PIVA, a C18 Vydac analytical column was used with a gradient of 6-24% acetonitrile in trifluoroacetic acid. researchgate.net The purity of the collected fractions containing α-conotoxin pia is continuously monitored by a UV detector, typically at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bonds. mdpi.com To unequivocally confirm the identity of a synthetically produced peptide, a co-elution experiment is often performed, where the synthetic and native peptides are mixed and analyzed simultaneously to ensure they elute as a single peak. researchgate.net

Table 1: Representative HPLC Parameters for A-Conotoxin Analysis

Parameter Value/Description
Column C18 Vydac Analytical (4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile with 0.09% TFA
Gradient Representative: 10-40% B over 3.5 minutes
Flow Rate ~0.5 mL/min
Detection UV at 214 nm

| Column Temperature | 40 °C |

Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the definitive confirmation of the molecular weight and the assessment of the purity of α-conotoxin pia.

Research Findings:

The identity of synthetic α-conotoxin pia has been verified using laser desorption mass spectrometry. A critical confirmation of successful synthesis is the close correlation between the calculated and observed molecular masses. For α-conotoxin pia, the calculated monoisotopic mass of the protonated molecule ([M+H]⁺) is 1980.83 Da, and the observed mass was 1980.71 Da. This high degree of accuracy validates the primary amino acid sequence and the presence of a C-terminal amidation.

For more in-depth structural verification of conotoxins, tandem mass spectrometry (MS/MS) is often utilized. Techniques like Electron Transfer Dissociation (ETD) are particularly advantageous as they induce fragmentation along the peptide backbone, generating c-type and z-type ions, which allows for the determination of the amino acid sequence. nih.gov The mass spectrum of a peptide like α-conotoxin pia will typically display a series of peaks corresponding to different charge states of the molecule.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Calculated Monoisotopic Mass ([M+H]⁺) 1980.83 Da
Observed Monoisotopic Mass ([M+H]⁺) 1980.71 Da
Ionization Technique Laser Desorption / Electrospray Ionization (ESI)

| Fragmentation Method (for sequencing) | Electron Transfer Dissociation (ETD) |

Research Applications and Pharmacological Utility of A Conotoxin Pia

A-Conotoxin pia as a Pharmacological Probe for nAChR Subtype Differentiation

This compound is distinguished by its exceptional selectivity for nAChRs containing the α6 subunit. It was the first described ligand capable of discriminating between nAChRs that incorporate the α6 subunit and those that contain the closely related α3 subunit. nih.govnih.govnih.govvliz.be Studies have demonstrated that PIA exhibits significantly higher affinity for nAChRs composed of α6/α3β2β3 subunits, with reported IC50 values in the low nanomolar range (approximately 0.95 nM for rat and human α6/α3β2β3 receptors). nih.govvliz.betocris.com In contrast, PIA displays very low affinity for nAChRs containing α4β2 and α2β2 subunits, with IC50 values exceeding 10 μM. nih.govnih.govvliz.be This pronounced selectivity is attributed to determinants located on the extracellular portion of the α6 subunit, allowing researchers to specifically investigate the roles of α6-containing nAChRs in various physiological and pathological processes. nih.govnih.govvliz.be Furthermore, PIA has shown the ability to differentiate between α6β4 and α6/α3β4 nAChRs compared to other β4-containing nAChR subtypes. nih.gov The precise binding affinities of this compound to various nAChR subtypes are summarized below:

nAChR SubtypeIC50 (nM)Reference
Rat α6/α3β2β3~0.95 nih.govtocris.com
Human α6/α3β2β3~0.95 nih.govtocris.com
Rat α3β2~74.2 tocris.com
Rat α4β2>10,000 nih.govnih.govvliz.be
Rat α2β2>10,000 nih.govnih.govvliz.be

The high specificity of PIA makes it an invaluable tool for dissecting the complex roles of nAChRs in the central and peripheral nervous systems. mdpi.comphysiology.orgkau.edu.saresearchgate.netresearchgate.netmdpi.com

Use in Investigating Allosteric Sites and Conformational States of nAChRs

While primarily acting as a competitive antagonist at the orthosteric acetylcholine (B1216132) binding site, the specific interactions of this compound with nAChRs provide insights into receptor conformation and binding site dynamics. Research indicates that conotoxins, including PIA, can make extensive contacts with receptor residues outside the conserved binding pocket, suggesting a potential for probing allosteric modulation or specific receptor states. nih.gov The distinct structural features of PIA, such as its "omega-shaped" topology, contribute to its unique receptor recognition profile, allowing for the elucidation of specific binding site characteristics. rcsb.org Furthermore, differential washout kinetics observed for PIA binding to various nAChR subtypes, such as the rapid recovery from block at α3β2 nAChRs compared to α6/α3β2β3 and α6/α3β2 nAChRs, highlight differences in toxin-receptor interactions and potentially distinct conformational states of the receptors. nih.gov These properties enable PIA to serve as a probe for understanding the dynamic nature of nAChRs.

Development of this compound-Derived Peptides as Lead Compounds for Therapeutic Discovery (Pre-clinical Models)

The high specificity and potent activity of α-conotoxins like PIA position them as promising candidates for therapeutic lead development. Their ability to selectively target specific nAChR subtypes offers a refined approach to modulating neuronal function for treating various neurological and psychiatric disorders.

Targeting Neuropathic Pain Pathways (Pre-clinical Models)

Conotoxins, as a class, are recognized for their potential in pain therapeutics, primarily by targeting neuronal nAChRs involved in pain perception. nih.govnih.govphysiology.orgkau.edu.saresearchgate.netresearchgate.netcanterbury.ac.ukresearchcommons.orgresearchgate.net While specific studies detailing the development of PIA-derived peptides for neuropathic pain in preclinical models are not extensively detailed in the provided search results, the general role of α-conotoxins in modulating pain pathways suggests a foundation for such research. For instance, other α-conotoxins like RgIA and Vc1.1 have demonstrated analgesic efficacy in animal models of neuropathic pain by selectively inhibiting α9α10 nAChRs. mdpi.com

Potential in Addiction Research (Pre-clinical Models)

nAChRs, particularly those containing the α6 subunit, are implicated in the neurobiological mechanisms underlying nicotine (B1678760) addiction. frontiersin.org Preclinical studies have shown that selective α6-containing nAChR antagonists, including this compound, can effectively reduce nicotine-induced dopamine (B1211576) release in striatal slices and decrease nicotine self-administration in rat models. frontiersin.org These findings provide strong evidence for the potential therapeutic utility of PIA and its derivatives in smoking cessation strategies by targeting the α6-containing nAChR population. frontiersin.org

Neuroprotection and Neurodegenerative Disease Research (Pre-clinical Models)

This compound has been identified as having potential utility in research related to neurological disorders such as Parkinson's disease and schizophrenia. medchemexpress.com Generally, conotoxins are relevant in the therapeutic strategies for neurological diseases, including Alzheimer's disease, due to their ability to modulate nAChR activity, which is implicated in these conditions. kau.edu.sacanterbury.ac.uk While direct evidence of PIA derivatives being developed for neuroprotection or neurodegenerative disease models is not detailed in the provided snippets, the established roles of nAChRs in these pathologies highlight a promising avenue for future research.

Integration of this compound into Biosensor and Diagnostic Platforms

The high specificity and affinity of this compound for particular nAChR subtypes make it a suitable candidate for integration into biosensor and diagnostic platforms. Its application in biosensor development and instrumental analysis techniques has been noted. researchgate.net As a molecular probe, PIA's ability to selectively bind to and inhibit specific nAChR subtypes allows for the development of assays designed to detect or quantify these receptors, or to study their interactions in complex biological systems. mdpi.comphysiology.orgresearchgate.netmdpi.com

Compound List:

this compound (PIA)

A-Conotoxin MII

A-Conotoxin GIC

A-Conotoxin PeIA

A-Conotoxin RgIA

A-Conotoxin Vc1.1

A-Conotoxin BuIA

A-Conotoxin PnIA

A-Conotoxin PnIB

A-Conotoxin ImI

A-Conotoxin ImII

A-Conotoxin GID

A-Conotoxin AuIB

A-Conotoxin MilIA

A-Conotoxin TxIA

A-Conotoxin PIC

A-Conotoxin PIC[O7]

A-Conotoxin PIB

A-Conotoxin OmIA

A-Conotoxin GVIIIA

A-Conotoxin AVC1

A-Conotoxin GIIIA

A-Conotoxin GIC

A-Conotoxin MVIIA

A-Conotoxin VxXXIVA

A-Conotoxin PI-B

A-Conotoxin PI-C

A-Conotoxin PI-D

α-Bungarotoxin

Emerging Research Directions and Future Perspectives on A Conotoxin Pia

Exploration of Non-nAChR Targets and Off-Target Interactions

The high selectivity of A-Conotoxin pia for α6-containing nAChRs is a defining characteristic. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of potential non-nAChR targets and off-target interactions. The vast and complex nature of biological systems means that even highly specific ligands can exhibit unexpected interactions, which could have significant physiological implications.

Current research on this compound has predominantly focused on its interactions within the nAChR family, demonstrating its potent blockade of α6/α3β2β3 subunit combinations while having no effect on the muscle nAChR or major neuronal nAChRs like α4β2 and α2-containing subtypes. smartox-biotech.comnih.gov There is, however, a paucity of published data on the systematic screening of this compound against a broad range of other receptor families, ion channels, and transporters.

Future research should prioritize comprehensive screening of this compound against a diverse panel of molecular targets to identify any potential off-target binding. This could involve high-throughput screening assays, such as radioligand binding assays or functional cell-based assays, against a library of known receptors and ion channels. Identifying any such interactions is crucial for a complete understanding of its mechanism of action and for interpreting in vivo studies. Furthermore, exploring the effects of this compound in different model organisms, such as Drosophila melanogaster, where it has been shown to affect the giant fiber pathway, may reveal novel targets and pathways that are not immediately apparent from studies on mammalian systems. uniprot.org Uncovering any polypharmacology of this compound could open up new avenues for therapeutic development, where engaging multiple targets might offer a synergistic or more beneficial outcome.

Application of Advanced Biophysical Techniques for Receptor Complex Characterization

The three-dimensional structure of this compound has been successfully determined using nuclear magnetic resonance (NMR) spectroscopy. nih.gov This has provided valuable insights into the structural features that confer its unique receptor recognition profile, such as its "omega-shaped" topology and a distinct steric and electrostatic environment. nih.gov However, a deeper understanding of its interaction with nAChRs requires the characterization of the toxin-receptor complex at high resolution.

While NMR has been instrumental, other advanced biophysical techniques are now poised to provide unprecedented detail about the molecular interface between this compound and its target receptors. Cryo-electron microscopy (cryo-EM), for instance, has emerged as a powerful tool for determining the structure of large membrane protein complexes like nAChRs in their near-native state. The application of cryo-EM to the this compound-nAChR complex could reveal the precise binding orientation of the toxin and the conformational changes it induces in the receptor.

Similarly, X-ray crystallography of this compound co-crystallized with an acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, can provide atomic-level details of the key interactions. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to meticulously quantify the binding kinetics and thermodynamics of the interaction, providing data on association and dissociation rates, as well as the enthalpic and entropic contributions to binding. These advanced techniques will be instrumental in building a comprehensive model of how this compound achieves its remarkable subtype selectivity.

Rational Design of Multi-Targeting this compound Analogs

The exquisite selectivity of this compound makes it an excellent scaffold for the rational design of novel pharmacological tools and potential therapeutics. Structure-activity relationship (SAR) studies, guided by the known structure of this compound and its interactions with nAChRs, can inform the design of analogs with altered selectivity or improved properties.

A particularly exciting future direction is the rational design of multi-targeting this compound analogs. Many complex diseases involve the dysfunction of multiple receptors or signaling pathways. Peptides that can concurrently modulate more than one target may offer enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents. For example, by making specific amino acid substitutions, it may be possible to create an this compound analog that not only retains its affinity for α6-containing nAChRs but also gains affinity for another relevant nAChR subtype or even a different class of receptor involved in a particular disease state.

The design of such analogs can be guided by computational modeling and molecular docking simulations, leveraging the structural information from NMR, cryo-EM, and X-ray crystallography. nih.gov The introduction of non-natural amino acids could also be explored to enhance stability, potency, and selectivity. nih.govresearchgate.netnih.gov For instance, analogs of other α-conotoxins, such as PeIA, have been successfully engineered with non-natural amino acids to improve their potency at human nAChRs. nih.govresearchgate.netnih.gov A similar approach with this compound could lead to the development of novel probes to investigate complex neurological circuits or even new therapeutic leads for conditions like chronic pain or substance addiction.

Integration with Systems Biology and Omics Approaches for Comprehensive Analysis

To fully understand the biological impact of this compound, it is essential to move beyond the study of its interaction with a single receptor and embrace a more holistic, systems-level perspective. Systems biology, in conjunction with "omics" technologies such as proteomics, transcriptomics, and metabolomics, offers a powerful toolkit for achieving this. nih.govmdpi.comfrontiersin.org

By treating cells or organisms with this compound and subsequently analyzing the global changes in protein expression (proteomics), gene transcription (transcriptomics), or metabolite levels (metabolomics), researchers can construct a comprehensive picture of the downstream cellular pathways modulated by the toxin. nih.govmdpi.com For example, transcriptomic analysis of neuronal cells exposed to this compound could reveal compensatory changes in the expression of other nAChR subunits or related signaling molecules. Proteomic approaches could identify changes in protein phosphorylation or protein-protein interaction networks, providing insights into the downstream signaling cascades affected by the blockade of α6-containing nAChRs.

This integrated approach can help to identify previously unknown roles of α6-containing nAChRs in cellular processes and may uncover novel biomarkers for the activity of this compound. Furthermore, applying these techniques in in vivo models could shed light on the broader physiological effects of the toxin on different tissues and organ systems, providing a more complete understanding of its in vivo pharmacology and potential therapeutic applications.

Sustainable Production and Ethical Considerations in Conotoxin Research

As research into this compound and other conotoxins continues to expand, the sustainable and ethical sourcing of these peptides becomes increasingly important. The traditional method of obtaining conotoxins involves milking the venom from live cone snails, which can be a laborious process and raises concerns about the welfare of the animals and the ecological impact on their populations. mdpi.com

To address these challenges, there is a growing emphasis on the development of sustainable production methods. Recombinant DNA technology offers a promising alternative for the large-scale production of conotoxins. This involves expressing the gene for this compound in a suitable host system, such as bacteria or yeast, which can then produce the peptide in a controlled and scalable manner. Chemical synthesis, particularly solid-phase peptide synthesis, is another viable method for producing this compound and its analogs, offering the advantage of being able to incorporate non-natural amino acids for rational design studies. researchgate.net

Beyond the technical aspects of production, there are also important ethical and legal considerations in conotoxin research. The Nagoya Protocol on Access and Benefit Sharing, an international agreement, governs the access to genetic resources and the fair and equitable sharing of benefits arising from their utilization. Researchers working with conotoxins must ensure that they comply with these regulations, which includes obtaining the necessary permits for collecting specimens and establishing agreements for sharing any commercial or other benefits that may arise from their research with the country of origin. Adherence to these ethical and legal frameworks is crucial for ensuring that conotoxin research is conducted responsibly and sustainably.

Q & A

Q. How can computational tools enhance the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME) to optimize peptide stability and blood-brain barrier penetration. Apply machine learning (ML) models trained on conotoxin databases to predict protease resistance or immunogenicity. Validate top candidates using ex vivo brain slice assays and LC-MS pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.